N-Nitroso nebivolol (mixture of diastereomers)

LC-MS/MS Nitrosamine Quantitation Pharmaceutical Quality Control

Authentic N-Nitroso nebivolol reference standard (mixture of diastereomers) for regulatory-compliant quantification of this FDA Class 4 NDSRI in nebivolol API and tablets. Unlike generic nitrosamine surrogates, this standard exhibits API-specific chromatographic retention, ionization efficiency, and matrix effects essential for ICH Q2(R2) method validation. Supports ANDA/DMF filings with lot-specific CoA and traceability to USP/EP. Critical for nitrosamine risk assessment, forced degradation studies, and batch-release QC testing to meet the FDA 1500 ng/day AI limit.

Molecular Formula C22H24F2N2O5
Molecular Weight 434.4 g/mol
CAS No. 1391051-68-5
Cat. No. B586864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso nebivolol (mixture of diastereomers)
CAS1391051-68-5
Molecular FormulaC22H24F2N2O5
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O
InChIInChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2
InChIKeyTXDRIMZKXCWKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso Nebivolol (Mixture of Diastereomers) CAS 1391051-68-5: Product Overview and Analytical Procurement Context


N-Nitroso nebivolol (CAS 1391051-68-5) is a nitrosamine drug substance-related impurity (NDSRI) formed via nitrosation of the β1-adrenergic receptor antagonist nebivolol [1]. Supplied as a mixture of diastereomers with molecular formula C22H24F2N2O5 and molecular weight 434.43 g/mol, this compound is classified by the FDA as a Class 4 nitrosamine impurity with an acceptable intake limit of 1500 ng/day based on the Carcinogenic Potency Categorization Approach (CPCA) [2]. Its primary scientific and industrial utility lies in serving as a certified reference standard for analytical method development, method validation, and quality control testing of nebivolol active pharmaceutical ingredient (API) and finished drug products, in compliance with FDA and ICH regulatory guidelines on nitrosamine impurity control [3].

Why N-Nitroso Nebivolol (CAS 1391051-68-5) Cannot Be Replaced by Generic Nitrosamine Standards in Nebivolol QC Workflows


N-Nitroso nebivolol is an API-specific NDSRI that differs fundamentally from small-molecule nitrosamine impurities such as NDMA or NDEA in both chemical structure and analytical behavior [1]. Unlike generic nitrosamine standards, N-Nitroso nebivolol exhibits structural similarity to the parent API nebivolol, resulting in distinct chromatographic retention properties, ionization efficiency in LC-MS systems, and matrix effects that cannot be replicated by surrogate nitrosamine compounds [2]. Regulatory guidance from the FDA explicitly requires that NDSRIs be quantified using authentic reference standards of the specific impurity, as the use of alternative nitrosamine compounds fails to meet validation requirements for accuracy, precision, and specificity in nebivolol drug substance and tablet testing [3]. Furthermore, the compound's existence as a mixture of diastereomers introduces stereochemical complexity that generic nitrosamine reference materials do not capture, making direct substitution scientifically invalid for regulatory compliance and method validation purposes .

Quantitative Comparative Evidence: N-Nitroso Nebivolol (CAS 1391051-68-5) Method Performance Benchmarks


LC-MS/MS Method Sensitivity for N-Nitroso Nebivolol: LOD and LOQ in Tablet Formulation vs. FDA AI Limit

A validated triple quadrupole LC-MS/MS method using an Agilent 6495D system achieved an LOD of 2 pg/mL (S/N > 20) and LOQ of 5 pg/mL (S/N > 50) for N-Nitroso nebivolol in nebivolol tablet formulations [1]. At the sample preparation concentration of 0.6 mg/mL nebivolol, this corresponds to an LOQ equivalent to approximately 0.0083 ppm (8.3 ppb) relative to the API, which is substantially below the FDA acceptable intake limit of 1500 ng/day for this NDSRI [2]. The method's detection capability at the low pg/mL range enables quantitation at sub-ppb levels relative to the drug product, meeting regulatory expectations for trace nitrosamine monitoring [1].

LC-MS/MS Nitrosamine Quantitation Pharmaceutical Quality Control

Quantitative Recovery and Precision of N-Nitroso Nebivolol Spiked into Nebivolol Drug Substance

In method validation studies using the Shimadzu LCMS-2050 single quadrupole system, spike recovery experiments for N-Nitroso nebivolol in nebivolol drug substance at two concentration levels yielded mean recoveries of 100.4% (RSD 0.77%) at 0.03 µg/mg and 100.2% (RSD 1.89%) at 0.3 µg/mg, meeting pharmacopoeial requirements for accuracy [1]. Repeatability for retention time and peak area across 1, 10, and 100 ng/mL standards (n=6) demonstrated RSD ranges of 0.09%–0.40% and 1.36%–2.02%, respectively, with calibration linearity achieving a correlation coefficient of 0.9999 over the range of 1–180 ng/mL [1].

Method Validation Recovery Studies Pharmaceutical Analysis

Multi-Nitrosamine Method Validation: LOQ Range Comparison Across Nine Nebivolol NDSRIs

A validated LC-MS/MS-APCI method for the simultaneous detection of nine nitrosamine impurities in nebivolol drug products, including N-Nitroso nebivolol, demonstrated LOQ values ranging from 9.85 to 19.62 ppb across all nine analytes [1]. The method achieved correlation coefficients (r²) ranging from 0.9970 to 0.9992 and met ICH guideline requirements for specificity, accuracy, precision, and linearity [1]. This single-method approach for nine NDSRIs in nebivolol tablets contrasts with alternative workflows that require separate method development and validation for each individual nitrosamine impurity, providing a more efficient quality control strategy [2].

Multi-Analyte Method Genotoxic Impurity ICH Validation

Regulatory Classification and Acceptable Intake: N-Nitroso Nebivolol vs. Other NDSRIs

The FDA classifies N-Nitroso nebivolol as a Class 4 nitrosamine impurity with a recommended acceptable intake (AI) limit of 1500 ng/day, based on the Carcinogenic Potency Categorization Approach (CPCA) [1]. This classification places N-Nitroso nebivolol in the same potency category as N-nitroso-neratinib (Class 5, 1500 ng/day) but distinct from more potent NDSRIs such as N-nitroso-desmethyl-neratinib (Class 2, 100 ng/day) [1]. The 1500 ng/day AI value establishes a quantitative threshold that analytical methods must reliably meet or exceed in terms of sensitivity for regulatory compliance [2].

Regulatory Toxicology CPCA Classification Acceptable Intake

Characterization Data Availability: USP Pharmaceutical Analytical Impurity vs. Non-Pharmacopoeial Reference Materials

N-Nitroso nebivolol is available as a USP Pharmaceutical Analytical Impurity (PAI) product (Catalog No. 1A05310, Lot R263D0), which is supplied with a Certificate of Analysis and product information sheet detailing lot-specific characterization data . This material is categorized as an "Analytical Material" distinct from official USP Reference Standards but produced under USP quality systems . In comparison, alternative suppliers offer N-Nitroso nebivolol reference standards with varying levels of characterization documentation and traceability to pharmacopoeial standards . The USP PAI designation provides a defined level of quality assurance and documentation that may be required for regulatory submissions such as ANDA or DMF filings [1].

Reference Standard Characterization USP PAI Regulatory Compliance

Industrial Relevance: N-Nitroso Nebivolol as a Root Cause of FDA-Classified Drug Recalls

In December 2024, Aurobindo Pharma issued an FDA-classified Class II recall of nebivolol 2.5 mg tablets due to the presence of excess levels of the NDSRI impurity N-Nitroso nebivolol [1]. The recall affected an undisclosed quantity of 30-count bottles distributed nationwide in the United States [1]. This regulatory action underscores the direct industrial relevance of N-Nitroso nebivolol as a critical quality attribute in nebivolol manufacturing, distinct from other nebivolol-related impurities that have not triggered comparable regulatory interventions . The recall classification as Class II indicates a situation in which use of the violative product may cause temporary or medically reversible adverse health consequences, with the probability of serious adverse health consequences being remote [1].

Drug Recalls NDSRI Contamination Supply Chain Quality

N-Nitroso Nebivolol CAS 1391051-68-5: Validated Application Scenarios for Scientific and Industrial Use


Analytical Method Development and Validation for Nebivolol API and Finished Dosage Forms

This reference standard is essential for developing and validating LC-MS/MS methods to quantify N-Nitroso nebivolol in nebivolol drug substance and tablet formulations, as demonstrated in validated methods achieving LOQ values as low as 5 pg/mL (LOD 2 pg/mL) with recovery ranging from 100.2% to 100.4% [1]. The method's sensitivity enables quantitation at sub-ppb levels, directly meeting the FDA's 1500 ng/day AI limit for this Class 4 NDSRI [2]. Applications include method validation in accordance with ICH Q2(R2) guidelines, establishment of system suitability parameters, and generation of calibration curves spanning 1–180 ng/mL for drug substance analysis [3].

Quality Control Batch Release Testing for Nebivolol Commercial Production

The compound serves as a certified reference standard for routine QC testing during commercial manufacturing of nebivolol API and tablets, enabling accurate quantification of N-Nitroso nebivolol content to ensure compliance with regulatory specifications [1]. The validated multi-nitrosamine LC-MS/MS-APCI method allows simultaneous quantitation of nine NDSRIs in a single analytical run, with LOQ values ranging from 9.85 to 19.62 ppb, supporting efficient batch release workflows [2]. Flow-switching configurations described in validated methods prevent API overload of the mass spectrometer, extending instrument uptime and reducing maintenance frequency in high-throughput QC laboratories [3].

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Regulatory Submissions

Procurement of N-Nitroso nebivolol as a USP Pharmaceutical Analytical Impurity (PAI) or equivalent characterized reference material supports ANDA and DMF filings by providing a traceable, well-characterized standard for impurity profiling [1]. The availability of lot-specific Certificates of Analysis and documentation of traceability to pharmacopeial standards (USP or EP) meets regulatory expectations for reference standard qualification in submissions [2]. Given the documented FDA Class II recall of nebivolol tablets due to N-Nitroso nebivolol contamination exceeding acceptable limits, robust analytical data generated using an authenticated reference standard is critical for demonstrating control of this specific NDSRI in regulatory filings [3].

Forced Degradation and Stability Studies for Nebivolol Drug Products

This reference standard enables identification and quantitation of N-Nitroso nebivolol formation during forced degradation studies and long-term stability testing of nebivolol formulations [1]. The compound's structural identity as the nitrosation product of nebivolol makes it a critical marker for evaluating nitrosamine formation potential under stress conditions, including exposure to nitrite-containing excipients or acidic environments [2]. Quantitative tracking of N-Nitroso nebivolol levels across stability time points supports shelf-life determination and packaging configuration decisions, directly addressing FDA guidance requirements for nitrosamine risk assessment in drug products [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Nitroso nebivolol (mixture of diastereomers)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.